1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C20H32N6O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.25867428 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound acts as a LRRK2 kinase inhibitor . It binds to the LRRK2 enzyme, inhibiting its kinase activity. This results in a decrease in the phosphorylation of downstream targets, potentially alleviating the symptoms of PD.
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. While the exact pathways and their downstream effects are still being researched, it is known that LRRK2 plays a role in neuronal cell survival and is involved in several cellular processes including vesicle trafficking, autophagy, and mitochondrial function .
Pharmacokinetics
The compound has been described as a highly potent, brain penetrant, and selective LRRK2 inhibitor . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effect.
Result of Action
The inhibition of LRRK2 kinase activity by the compound could potentially alleviate the symptoms of PD. This is based on the hypothesis that increased LRRK2 kinase activity due to mutations is a cause of PD .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c27-19(25-7-3-1-2-4-8-25)17-23-9-11-26(12-10-23)20-21-6-5-18(22-20)24-13-15-28-16-14-24/h5-6H,1-4,7-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLQBIJLHQOTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.